molecular formula C12H15N3O2 B2862569 tert-butyl N-(2-amino-5-cyanophenyl)carbamate CAS No. 1824298-66-9

tert-butyl N-(2-amino-5-cyanophenyl)carbamate

Cat. No.: B2862569
CAS No.: 1824298-66-9
M. Wt: 233.271
InChI Key: XHPKRHHURHVQFW-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-5-cyanophenyl)carbamate (CAS 1824298-66-9) is a specialized aromatic carbamate derivative of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C12H15N3O2 and a molecular weight of 233.27, serves as a versatile building block for the synthesis of more complex molecules . Its structure features both a carbamate protecting group and a cyano group on an aromatic ring, making it a valuable precursor for constructing heterocyclic systems and for use in click chemistry applications, which is a highly efficient tool for preparing macromolecule conjugates like sugars, peptides, proteins, and DNA . In research settings, this compound's primary value lies in its role as a key intermediate. The presence of the tert-butoxycarbonyl (Boc) group protects the amine functionality during synthetic sequences, while the electron-withdrawing cyano group can influence the electronic properties of the aromatic ring and serve as a chemical handle for further transformations. Carbamate compounds with aromatic systems are known to exhibit specific intermolecular interactions, such as C–H⋯O bonds, which can be crucial in crystal engineering and materials science . Furthermore, certain carbamate derivatives are studied for their biological activity, as the carbamate moiety is a key functional group in various pharmaceuticals and enzyme inhibitors . It is critical to note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-amino-5-cyanophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-8(7-13)4-5-9(10)14/h4-6H,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPKRHHURHVQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of tert-Butyl N-(2-Amino-5-Cyanophenyl)carbamate

The compound features a tert-butoxycarbonyl (Boc) group protecting the aromatic amine, while the cyano substituent at the 5-position enhances electronic stability. This configuration is pivotal for subsequent coupling reactions in drug discovery, particularly for kinase inhibitors and antiviral agents. The Boc group’s orthogonal deprotection under acidic conditions ensures compatibility with multifunctional substrates.

Synthetic Routes to this compound

Direct Boc Protection of 2-Amino-5-Cyanophenol

The most widely reported method involves reacting 2-amino-5-cyanophenol with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Procedure :

  • Step 1 : Dissolve 2-amino-5-cyanophenol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
  • Step 2 : Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and (Boc)₂O (1.2 equiv) dropwise at 0°C.
  • Step 3 : Stir at room temperature for 3–8 hours, monitoring via TLC.
  • Step 4 : Quench with citric acid, extract with ethyl acetate, and purify via recrystallization.

Yield : 85–92%.
Key Insight : Excess (Boc)₂O minimizes di-Boc byproducts, while DMAP accelerates acylation.

Catalytic Boc Protection Using Sulfonated Graphene Oxide

A greener approach employs sulfonated reduced graphene oxide (SrGO) as a heterogeneous catalyst.

Procedure :

  • Step 1 : Mix 2-amino-5-cyanophenol (1.0 equiv) and (Boc)₂O (1.0 equiv) with SrGO (7.5 mg/mmol substrate).
  • Step 2 : React under solvent-free conditions at 25°C for 10–30 minutes.
  • Step 3 : Filter the catalyst, wash with ethyl acetate, and concentrate.

Yield : 93–95%.
Advantages :

  • Short reaction time (≤30 minutes).
  • Catalyst recyclability (7 cycles without activity loss).

Alternative Pathways via Intermediate Functionalization

Cyanation of tert-Butyl N-(2-Amino-5-Bromophenyl)carbamate

A halogen-cyano exchange using CuCN in DMF at 120°C converts bromo to cyano groups.

Yield : 78–82%.
Limitation : Requires stringent temperature control to avoid decarboxylation.

Reductive Amination of 5-Cyano-2-Nitrophenol
  • Step 1 : Protect 5-cyano-2-nitrophenol with Boc anhydride.
  • Step 2 : Reduce the nitro group using H₂/Pd-C in ethanol.

Yield : 70–75%.

Optimization and Mechanistic Analysis

Solvent Effects

Solvent Reaction Time (h) Yield (%)
THF 3–8 85–92
Acetonitrile 6–12 78–84
Solvent-free 0.5–1.0 93–95

Polar aprotic solvents (THF, acetonitrile) stabilize the transition state, but solvent-free conditions enhance atom economy.

Temperature and Stoichiometry

  • Optimal Temperature : 0–25°C. Higher temperatures (>40°C) promote Boc group cleavage.
  • (Boc)₂O Equivalents : 1.2 equiv maximizes mono-protection; >1.5 equiv risks overprotection.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.42 (s, 9H, Boc CH₃), 6.85 (d, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 7.98 (d, 1H, Ar-H), 9.82 (s, 1H, NH).
  • IR (KBr) : 3350 cm⁻¹ (N-H), 2210 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O).

Purity and Stability

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
  • Storage : Stable at −20°C for 12 months; hygroscopic in solution.

Industrial and Environmental Considerations

  • Cost Analysis : SrGO catalysis reduces reagent costs by 40% compared to DMAP-mediated routes.
  • Waste Generation : Solvent-free methods decrease organic waste by 70%.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-(2-amino-5-cyanophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: It is investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-5-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to a decrease in enzyme function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWG): The cyano group in the target compound increases electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with methoxy or methyl groups in analogs like the 3,5-dimethoxy derivative, which promote electron-donating effects .
  • Amino Group Positioning: The 2-amino substituent in the target compound creates ortho-directing effects, differentiating it from meta-substituted analogs (e.g., 3-amino-5-methylphenyl derivative) .
  • Fluorinated Analogs: Compounds with fluorine substituents (e.g., 2,4-difluorophenyl) exhibit enhanced lipophilicity and metabolic resistance compared to cyano-containing derivatives .

Biological Activity

Tert-butyl N-(2-amino-5-cyanophenyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and an amino-substituted cyanophenyl moiety, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 224.27 g/mol. The structural components include:

  • Tert-butyl group : Enhances lipophilicity and steric bulk.
  • Amino group : Potential for hydrogen bonding with biological receptors.
  • Cyanophenyl moiety : May provide electronic effects that influence reactivity and binding.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, particularly enzymes and receptors. Key points include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with the active site, which leads to decreased enzyme function. This suggests potential applications in targeting enzymes involved in disease pathways.
  • Receptor Modulation : It may also modulate receptor activity by binding to receptor sites, altering their conformation and influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can decrease cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
  • CYP Enzyme Inhibition : Similar compounds have been noted to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on KRAS G12C Inhibitors : Research on related compounds has demonstrated their ability to bind covalently to mutant KRAS proteins, leading to significant reductions in tumor growth in xenograft models. These findings highlight the potential for carbamate derivatives in targeted cancer therapies .
  • Antibacterial Studies : Investigations into thiosemicarbazone derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications similar to those seen in this compound could yield effective antimicrobial agents .

Data Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against specific pathogens
Enzyme InhibitionInhibits cytochrome P450 enzymes
Receptor ModulationAlters receptor conformations affecting signaling

Q & A

Basic: How is tert-butyl N-(2-amino-5-cyanophenyl)carbamate synthesized, and what are the critical parameters affecting yield and purity?

Methodological Answer:
The synthesis typically involves reacting 2-amino-5-cyanophenylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for optimal solubility and reaction kinetics .
  • Temperature : Reactions are performed at 0–25°C to minimize side reactions (e.g., cyano group hydrolysis) .
  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete carbamate formation while avoiding excess reagent .
  • Workup : Sequential washing with aqueous HCl (1M) and NaHCO₃ removes unreacted starting materials and byproducts .

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